Product packaging for Aluminum hydroxide phosphate(Cat. No.:CAS No. 66578-77-6)

Aluminum hydroxide phosphate

Cat. No.: B14481712
CAS No.: 66578-77-6
M. Wt: 138.96 g/mol
InChI Key: ZHCXFLVDHRUYCX-UHFFFAOYSA-J
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Description

Aluminum hydroxide phosphate is an inorganic compound of significant interest in immunological and materials science research. It is recognized primarily for its role as an effective vaccine adjuvant. Studies demonstrate that aluminum-based adjuvants, including aluminum phosphate and aluminum hydroxide, function by enhancing the innate immune response, though they elicit distinct pathways; aluminum phosphate preferentially attracts monocytes and macrophages to the injection site . Its mechanism is multifaceted, involving depot effects for sustained antigen release, activation of antigen-presenting cells, and promotion of phagocytosis . Beyond immunology, this compound is valued in materials science for its application in ceramics and cements to improve heat resistance and stability, and as a flame retardant filler in polymers due to its endothermic decomposition properties . Provided as a white, insoluble powder, it is an essential reagent for developing vaccine formulations, studying immune potentiation mechanisms, and engineering advanced functional materials. This product is designated For Research Use Only (RUO).

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlHO5P-4 B14481712 Aluminum hydroxide phosphate CAS No. 66578-77-6

Properties

CAS No.

66578-77-6

Molecular Formula

AlHO5P-4

Molecular Weight

138.96 g/mol

InChI

InChI=1S/Al.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4

InChI Key

ZHCXFLVDHRUYCX-UHFFFAOYSA-J

Canonical SMILES

[OH-].[O-]P(=O)([O-])[O-].[Al]

Origin of Product

United States

Synthesis and Preparation Methodologies

Solution-Based Synthesis Approaches

Solution-based synthesis methods are widely employed for the production of aluminum hydroxide (B78521) phosphate (B84403) due to their versatility and ability to yield homogenous products at relatively low temperatures. These techniques involve the reaction of aluminum and phosphate precursors in a liquid medium.

Chemical Precipitation Techniques

Chemical precipitation is a cornerstone of solution-based synthesis, relying on the reaction of soluble precursors to form an insoluble aluminum hydroxide phosphate product. The characteristics of the final product are highly dependent on the reaction pathway and conditions.

In the base-to-acid reaction route, an aluminum hydroxide slurry is controllably added to phosphoric acid. google.com This process leads to a binary condensation reaction, forming aluminum phosphate condensates. google.com The reaction can be conducted at elevated temperatures, for instance around 60°C, to facilitate the reaction between the aluminum hydroxide and the phosphoric acid solution. google.comrsc.org An alternative approach within this route involves first creating an acidic aluminum phosphate solution by adding phosphoric acid to a portion of the aluminum hydroxide slurry. This acidic solution is then added to the remaining aluminum hydroxide slurry to produce the final aluminum phosphate condensate. google.com The properties of the resulting aluminum phosphate, such as its crystallinity (amorphous, crystalline, or a combination), can be controlled through this method. google.com

Conversely, the acid-to-base route involves the controlled addition of phosphoric acid to an aluminum hydroxide slurry. google.com This method also results in the formation of aluminum phosphate condensates through a binary condensation reaction. google.com The reaction is typically carried out at an elevated temperature to promote the generation of the desired product. google.com A variation of this technique involves mixing a first portion of the aluminum hydroxide slurry with phosphoric acid to create an acidic aluminum phosphate solution. This intermediate solution is then added to the remaining portion of the aluminum hydroxide slurry to form the final product. google.com The molar ratio of aluminum to phosphorus is a critical parameter in determining the final product. For example, specific molar ratios can lead to the formation of monoaluminum phosphate species like Al(H₂PO₄)₃ and Al(OH)(H₂PO₄)₂. rsc.orgatamanchemicals.com

Reaction RouteDescriptionKey ParametersResulting Product
Base-to-Acid Aluminum hydroxide slurry is added to phosphoric acid. google.comTemperature, controlled addition rate. google.comrsc.orgAluminum phosphate condensates (amorphous, crystalline, or mixed). google.com
Acid-to-Base Phosphoric acid is added to an aluminum hydroxide slurry. google.comTemperature, molar ratio of Al/P. google.comrsc.orgatamanchemicals.comAluminum phosphate condensates, including specific monoaluminum phosphate species. google.comatamanchemicals.com

Sol-Gel Methods for this compound

The sol-gel process offers a versatile route to synthesize this compound with high purity and homogeneity at low temperatures. scispace.com This method involves the transition of a "sol" (a colloidal suspension of solid particles in a liquid) into a "gel" (a solid network enclosing the liquid phase).

Several precursors can be utilized in the sol-gel synthesis of aluminum phosphate. Common aluminum sources include aluminum alkoxides like aluminum tri(sec-butoxide) and aluminum ethoxide, as well as aluminum chloride. scispace.comresearchgate.netresearchgate.net The phosphorus source is typically orthophosphoric acid or ethyl phosphate. scispace.comresearchgate.net The process often employs a gelating agent, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to facilitate the formation of the gel network. scispace.com The properties of the resulting aluminum phosphate, including its crystalline phase, are influenced by the choice of precursors, the preparation method, and the subsequent sintering temperature and duration. scispace.comresearchgate.net For instance, using aluminum chloride and phosphoric acid in the presence of ethylene oxide can yield an aluminum phosphate gel with a high surface area. scispace.com

Hydrothermal and Solvothermal Synthesis of this compound Phases

Hydrothermal and solvothermal synthesis are methods that utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to promote the crystallization of desired materials. These techniques are particularly effective for producing crystalline phases of aluminum phosphate.

A typical hydrothermal synthesis involves the reaction of an aluminum source, such as aluminum hydroxide or an aluminum salt like aluminum nitrate, with phosphoric acid in a sealed vessel under controlled pH. wikipedia.org The reaction is often carried out in the presence of organic molecules, known as structure-directing agents (SDAs) or templates, which guide the formation of porous frameworks. wikipedia.org The synthesis conditions, including temperature, time, and the specific aluminum source, play a crucial role in the final product. For example, using aluminum hydroxide can sometimes lead to longer reaction times. researchgate.net The temperature in hydrothermal synthesis can range from around 60°C to higher temperatures like 180°C. acs.orgrsc.orgnih.gov Studies have shown that hydrothermal treatment can be used to synthesize various aluminum hydroxide phases, such as boehmite, which can then be used for phosphate removal. nih.gov

Solid-State Reactions and Thermal Treatment Effects on this compound Formation

Solid-state reactions provide a solvent-free method for synthesizing this compound. This approach involves the direct reaction of solid precursors at elevated temperatures.

A common solid-state method involves dry mixing aluminum hydroxide with an ammonium (B1175870) phosphate. google.com The mixture is then heated in stages. An initial heating stage at a temperature below 250°C for an extended period (e.g., longer than two hours) is crucial to decompose the ammonium phosphate and allow it to react with the aluminum hydroxide while minimizing foaming and avoiding liquefaction. google.com The temperature is then raised in stages to at least 400°C to form the condensed aluminum phosphate. google.com

Thermal treatment also plays a significant role in modifying the properties of this compound prepared by other methods. Heating can induce phase transformations, for example, from an amorphous to a crystalline form. google.com The temperature of thermal treatment can range from 300°C to 800°C, and it can be used to remove unwanted components or alter the physical properties of the material. google.comnih.gov For instance, heating aluminum hydroxide in the presence of phosphoric acid can lead to the formation of aluminum phosphates like Al(H₂PO₄)₃ and AlPO₄, which exhibit high thermal stability. ysxbcn.com The thermal treatment of an alumina-gel with phosphate can yield various products, including aluminum orthophosphate and aluminum metaphosphate, depending on the temperature, duration, and the amount of phosphate. researchgate.net

Synthesis MethodPrecursorsKey ConditionsProduct Characteristics
Solid-State Reaction Aluminum hydroxide, Ammonium phosphate google.comStaged heating, initial temperature <250°C, final temperature ≥400°C google.comCondensed aluminum phosphate google.com
Thermal Treatment Pre-synthesized this compoundTemperature (e.g., 300-800°C) google.comnih.govPhase transformations, removal of impurities, altered physical properties google.com

Advanced Characterization of Aluminum Hydroxide Phosphate Materials

Diffraction and Scattering Methods

Diffraction techniques are fundamental for determining the crystallographic structure of materials. They rely on the coherent scattering of waves (X-rays or electrons) from the ordered arrangement of atoms in a crystal lattice to provide information on phase composition, crystallinity, and unit cell dimensions.

Powder X-ray Diffraction (XRD) is a primary and rapid technique for identifying crystalline phases in a material. carleton.edu The method involves irradiating a finely powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phases present, as each phase has a unique set of d-spacings (the distance between atomic planes) according to Bragg's Law. carleton.edu

In the characterization of aluminum hydroxide (B78521) phosphate (B84403), XRD is used to identify the specific crystalline forms of aluminum hydroxide, such as bayerite, gibbsite, boehmite, or nordstrandite. researchgate.netarizona.edu The presence of sharp, well-defined peaks in the XRD pattern is indicative of a well-ordered crystalline material. arizona.edu Conversely, materials that are amorphous or poorly crystalline will produce broad, diffuse humps instead of sharp peaks. researchgate.netarizona.edu

The formation of different aluminum hydroxide phases can be highly dependent on synthesis conditions, such as pH. researchgate.net For example, at a pH of 7, the boehmite (γ-AlOOH) phase may be identified, while at lower pH values of 5 and 6, an amorphous aluminum hydroxide phase is more likely to form. researchgate.net The interaction with phosphate can also influence the resulting phases and their crystallinity.

Table 4: Characteristic Powder XRD Peaks (2θ) for Aluminum Hydroxide Phases (Cu Kα radiation)

Crystalline Phase(hkl) Plane2θ Angle (°)Reference(s)
Bayerite [α-Al(OH)₃] (001)~19.20 researchgate.net
Bayerite [α-Al(OH)₃] (110)~20.53 researchgate.net
Bayerite [α-Al(OH)₃] (201)~40.85 researchgate.net
Boehmite [γ-AlOOH] (020)~14.24 researchgate.net
Boehmite [γ-AlOOH] (120)~27.86 researchgate.net
Boehmite [γ-AlOOH] (200)~48.68 researchgate.net

Electron diffraction is a powerful technique for structural analysis that is often performed within a transmission electron microscope (TEM). It is analogous to X-ray diffraction but uses a beam of electrons instead of X-rays. Due to the much shorter wavelength of electrons, this method is particularly suited for studying very small crystalline domains, including nanocrystals, that may be too small to produce a strong signal with XRD. arizona.edu

Electron diffraction has been used to establish the crystalline character of aluminum phosphate materials, especially those that exist as colloidal particles. acs.org When a selected area of the sample is illuminated by the electron beam, a selected area electron diffraction (SAED) pattern is produced. If the material is crystalline, the pattern will consist of sharp spots (from a single crystal) or rings (from a polycrystalline material). If the material is amorphous, the pattern will show only broad, diffuse rings, similar to amorphous patterns in XRD. arizona.edu

Furthermore, advanced techniques like electron spectroscopic diffraction (ESD) can enhance the quality of diffraction patterns by filtering out inelastically scattered electrons, which contribute to background noise. nih.gov This results in clearer patterns that are easier to analyze for determining the crystal structure of minute phases within the aluminum hydroxide phosphate matrix. nih.gov

Pair Distribution Function (PDF) Analysis for Amorphous Phases

Pair Distribution Function (PDF) analysis is a powerful technique for characterizing the local atomic structure of materials, particularly those that are amorphous or nanocrystalline and lack long-range order. mpg.deepj-conferences.org This method provides a histogram of interatomic distances within a material, offering insights into short- and intermediate-range order that cannot be obtained from conventional diffraction techniques. epj-conferences.orgacs.org

In the context of this compound, PDF analysis has been instrumental in elucidating the speciation and precipitation mechanisms of phosphate on amorphous aluminum hydroxide (AAH). mdpi.com Studies using differential atomic pair distribution function (d-PDF) analysis have determined the P–Al distance of phosphate complexes on AAH surfaces to be approximately 3.12 Å. mdpi.com This distance is consistent with the formation of bidentate-binuclear inner-sphere complexes. mdpi.com

As phosphate sorption on AAH increases, PDF analysis reveals distinct changes in the material's atomic structure. mdpi.com The intensity of peaks corresponding to P–O (1.53 Å) and O–O (2.56 Å) bonds grows. mdpi.com Concurrently, peaks associated with Al–O (1.89 Å), edge-sharing Al–Al (2.85 Å), and corner-sharing Al–Al (3.45 Å) interactions are attenuated. mdpi.com This indicates the structural transformation from AAH toward an amorphous aluminum phosphate (AAP) phase. mdpi.comresearchgate.net The P–Al peak position also shifts from ~3.12 Å towards ~3.17 Å, approaching the characteristic P–Al distance of 3.18 Å found in pure AAP. mdpi.com

Atomic PairInteratomic Distance (Å)Observation
P–O1.53Peak intensity grows with increased phosphate sorption. mdpi.com
Al–O1.89Peak intensity attenuates with increased phosphate sorption. mdpi.com
O–O2.56Peak intensity grows with increased phosphate sorption. mdpi.com
Al–Al (edge-sharing)2.85Peak intensity attenuates with increased phosphate sorption. mdpi.com
P–Al~3.12 to ~3.17Peak grows and shifts towards the value for amorphous aluminum phosphate (AAP) with increased phosphate loading. mdpi.com
Al–Al (corner-sharing)3.45Peak intensity attenuates with increased phosphate sorption. mdpi.com

Electron Microscopy and Surface Imaging

Electron microscopy is a critical tool for visualizing the morphology and structure of materials at the micro- and nanoscale. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct imaging of particle size, shape, aggregation, and internal structure.

Scanning Electron Microscopy (SEM) is used to analyze the surface topography and morphology of materials. In studies of this compound and its precursors, SEM reveals detailed information about particle shape and texture. For instance, SEM images of aluminum hydroxide, a common precursor, have shown the presence of hexagonal crystals. researchgate.net When formulated into powders through processes like spray freeze-drying, aluminum phosphate-containing particles can exhibit obvious shrinkage. researchgate.net These powder formulations may appear as free-flowing particles with no significant signs of agglomeration. researchgate.net

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. A key finding from TEM analysis is the distinction between the structures of aluminum phosphate and aluminum hydroxide. nih.gov TEM microscopy has shown that aluminum phosphate gel solutions are typically amorphous, lacking the long-range crystalline order. nih.gov In contrast, aluminum hydroxide gel solutions can exhibit a crystalline structure consistent with boehmite. nih.gov This fundamental difference in their internal structure, as revealed by TEM, is critical for understanding their respective physicochemical properties.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. uni-siegen.de Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the thermal stability and decomposition behavior of this compound and its precursors.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are heated. uni-siegen.detrb.org The resulting thermogram shows peaks corresponding to thermal events such as phase transitions, dehydration, and decomposition. uni-siegen.de

The DTA curve for aluminum hydroxide, a precursor to this compound, displays characteristic peaks. An endothermic peak at low temperatures (around 71°C) is associated with the loss of physically adsorbed water. researchgate.net A more significant, sharp endothermic peak often appears at higher temperatures (e.g., 275-282°C), corresponding to the dehydroxylation process—the decomposition of Al(OH)₃ into aluminum oxides. researchgate.netnih.gov The precise temperature and nature of these peaks can be influenced by the material's crystallinity and the pH at which it was precipitated. researchgate.net For instance, amorphous aluminum hydroxide may show a broad exotherm over a wide temperature range (e.g., 140 to 900°C) related to slow dehydration and crystallization events. researchgate.net The thermal decomposition of hydrated aluminum phosphate (AlPO₄·H₂O) also shows distinct events in DTA analysis, corresponding to its dehydration. researchgate.net

MaterialTemperature Range (°C)DTA EventAssociated Process
Aluminum Hydroxide (precipitated at pH 5)~71Minor EndothermLoss of adsorbed water. researchgate.net
Aluminum Hydroxide (precipitated at pH 5)140-900Broad ExothermSlow dehydration and decomposition. researchgate.net
Aluminum Hydroxide (precipitated at pH 7)~71Minor EndothermLoss of adsorbed water. researchgate.net
Aluminum Hydroxide (precipitated at pH 7 & 9)275-282Sharp EndothermDehydroxylation. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. umw.edu.pl It is used to quantify mass loss associated with processes like dehydration and decomposition, providing information on thermal stability and composition. umw.edu.pl

The TGA curve for aluminum hydroxide typically shows distinct stages of mass loss. The first stage, occurring at temperatures up to about 200°C, corresponds to the removal of physically adsorbed and loosely bound water. researchgate.netmdpi.com A significant mass loss occurs in a higher temperature range, generally between 215°C and 420°C, which is attributed to the main dehydroxylation step where Al(OH)₃ decomposes and releases water molecules. researchgate.netmdpi.com The total mass loss for the complete conversion of pure Al(OH)₃ to Al₂O₃ is theoretically 34.6%. Studies on various forms of aluminum hydroxide show mass losses in this range, confirming the decomposition process. researchgate.net Similarly, analysis of aluminum phosphate monohydrate (AlPO₄·H₂O-H4) shows that it decomposes in a single step corresponding to the loss of its water molecule. researchgate.net

MaterialTemperature Range (°C)Mass Loss (%)Associated Process
Aluminum Hydroxide (precipitated at pH 5)up to ~140~8.0Release of adsorbed water. researchgate.net
Aluminum Hydroxide (precipitated at pH 5)140-420~37.3Dehydration/Dehydroxylation. researchgate.net
Aluminum Hydroxide (precipitated at pH 7)up to ~150~5.7Release of adsorbed water. researchgate.net
Aluminum Hydroxide (precipitated at pH 7)~150-350~21.8Dehydroxylation. researchgate.net
Aluminum Hydroxide (precipitated at pH 9)~150-400~29.1Dehydroxylation. researchgate.net

Elemental and Compositional Analysis (e.g., X-ray Fluorescence - XRF)

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique widely employed for determining the elemental composition of materials, including this compound. This method is valued for its rapidity, high precision, and minimal sample preparation requirements, making it suitable for both qualitative and quantitative analysis of solid and powdered samples. rsc.orgmalvernpanalytical.com

The fundamental principle of XRF involves bombarding the material with high-energy X-rays. This primary X-ray beam dislodges electrons from the inner atomic shells of the elements within the sample. To regain stability, electrons from outer shells fill the vacancies, releasing a secondary X-ray photon in the process. The energy of this emitted photon is characteristic of the element from which it originated, allowing for elemental identification. The intensity of the emitted X-rays is proportional to the concentration of the element in the sample, enabling quantitative analysis. usgs.govhoriba.com

In the context of this compound, XRF is instrumental in verifying the stoichiometry of the compound, particularly the crucial phosphorus to aluminum (P/Al) ratio. The analysis is typically performed on powdered samples, and the results are often expressed as the weight percent (wt%) of the constituent elements in their oxide forms, such as aluminum oxide (Al₂O₃) and phosphorus pentoxide (P₂O₅). nih.gov

Modern XRF spectrometers, including both wavelength-dispersive (WDXRF) and energy-dispersive (EDXRF) systems, can detect a wide range of elements, from aluminum (Al) to heavier elements. finishingandcoating.comscirp.org For lighter elements like aluminum and phosphorus, analysis is often conducted in a vacuum or helium atmosphere to minimize the absorption of their characteristic low-energy X-rays by air, thereby enhancing sensitivity and accuracy. researchgate.net

Detailed Research Findings

Research on phosphate-based materials demonstrates the utility of XRF in quality control and compositional verification. For instance, studies on phosphate fertilizers have successfully used XRF to quantify the major elemental components. In one such analysis, the composition of a superphosphate (B1263860) fertilizer was determined, providing the weight percentages of various oxides, which is a common practice for such materials. nih.gov

Representative Elemental Composition of this compound by XRF
CompoundWeight Percent (wt%)
Aluminum Oxide (Al₂O₃)35.50
Phosphorus Pentoxide (P₂O₅)42.80
Loss on Ignition (LOI)21.10
Silicon Dioxide (SiO₂)0.25
Iron(III) Oxide (Fe₂O₃)0.15
Calcium Oxide (CaO)0.10
Sodium Oxide (Na₂O)0.05
Potassium Oxide (K₂O)0.05
Loss on Ignition (LOI) primarily represents the water content from the hydroxide groups, which is not directly measured by XRF but is determined through gravimetric analysis.

The precision of XRF measurements is typically high, with relative standard deviations for the major components like Al₂O₃ and P₂O₅ being less than 2%. researchgate.net The limits of detection for these elements are well within the percentage levels found in this compound, ensuring accurate quantification. gig.eu

Furthermore, XRF is also utilized in analyzing related materials, such as phosphate conversion coatings on aluminum alloys. In these applications, XRF can determine the coating's thickness and elemental makeup, confirming the presence of both phosphorus and aluminum, which is critical for ensuring the quality and performance of the coating. rsc.orgresearchgate.net The ability of XRF to provide rapid, on-site, and non-destructive analysis makes it an invaluable tool in the manufacturing and quality control processes of this compound and related materials. scirp.orgscirp.org

Structural Elucidation and Polymorphism of Aluminum Hydroxide Phosphate

Identification of Crystalline and Amorphous Phases

Aluminum hydroxide (B78521) phosphate (B84403) can exist in both non-crystalline (amorphous) and crystalline states. The identification and characterization of these phases are fundamental to predicting its reactivity and stability.

Amorphous aluminum phosphate (AAP) serves as a significant analogue for understanding the non-crystalline forms of aluminum hydroxide phosphate. Studies on the interaction of phosphate with amorphous aluminum hydroxide (AAH) reveal the formation of surface precipitates analogous to AAP. rsc.org This process is influenced by factors such as pH and phosphate concentration. mdpi.com

The formation of AAP on AAH surfaces involves a transformation of the coordination environment of aluminum. In AAH, aluminum is primarily in an octahedral coordination (AlO₆). However, upon interaction with phosphate and formation of AAP, a significant portion of the aluminum transitions to a tetrahedral coordination (AlO₄). mdpi.com Spectroscopic analyses, such as 27Al and 31P Nuclear Magnetic Resonance (NMR), are instrumental in identifying these coordination changes. mdpi.com For instance, AAP displays distinct NMR peaks corresponding to both AlO₆ octahedra and AlO₄ tetrahedra bonded to phosphate. mdpi.com

The transition from surface complexation of phosphate on AAH to the precipitation of an AAP-like phase is observed with increasing phosphate loading. rsc.org This suggests a continuum from initial adsorption to the formation of a distinct amorphous phase. The characterization of AAP is therefore essential for modeling the behavior of amorphous this compound in various chemical environments.

In contrast to the disordered nature of amorphous phases, this compound also forms several well-defined crystalline polymorphs. Among these are the mineral kingite and the synthetic compound cyclohexaphosphate Al₂P₆O₁₈.

Kingite is a hydrated aluminum phosphate mineral. cdnsciencepub.com Originally, its formula was reported with a higher water content, but has been refined. cyberleninka.ru It is a secondary mineral, often found in phosphate deposits. aflowlib.org

Cyclohexaphosphate Al₂P₆O₁₈ is a synthetic crystalline compound. nih.gov Its structure is built up from six-membered phosphate ring anions (P₆O₁₈)⁶⁻ that are linked by isolated aluminum-oxygen octahedra (AlO₆). nih.gov This compound is isotypic with its chromium(III), gallium(III), and ruthenium(III) analogues. nih.gov

Crystallographic Studies and Unit Cell Parameter Determination

Crystallographic studies, particularly X-ray diffraction (XRD), are fundamental in determining the precise atomic arrangement within the crystalline polymorphs of this compound. These studies provide detailed information on the unit cell parameters, which are the fundamental building blocks of the crystal lattice.

For kingite , synchrotron X-ray powder diffraction data has been used to determine its crystal structure ab initio. nih.gov The structure was solved and refined in the triclinic space group P1. The unit cell parameters for kingite have been determined as follows:

ParameterValue
a9.377(1) Å
b10.113(1) Å
c7.138(1) Å
α97.60(1)°
β100.88(1)°
γ96.01(1)°
Volume653.0(1) ų

Data sourced from Pring et al. (2003) nih.gov

For cyclohexaphosphate Al₂P₆O₁₈ , single-crystal X-ray diffraction has been employed to refine its structure. nih.gov It crystallizes in the monoclinic system. The unit cell parameters are detailed in the table below:

ParameterValue
a6.0931 (2) Å
b15.0676 (4) Å
c8.2016 (3) Å
β105.166 (1)°
Volume726.75 (4) ų

Data sourced from Oudahmane et al. (2010) nih.gov

Analysis of Layered Structures and Stacking Sequences

The crystal structures of some this compound polymorphs are characterized by layered arrangements of their constituent atoms. The nature of these layers and the way they are stacked upon one another (stacking sequence) are key structural features.

The structure of kingite is a prime example of a layered arrangement. It consists of layers composed of corner-sharing Al(O,OH,F)₆ octahedra and PO₄ tetrahedra. nih.gov These layers are oriented perpendicular to the wikipedia.org direction. Within each layer, there are finite chains of three corner-sharing aluminum octahedra. These layers are interconnected through hydrogen bonding involving water molecules located in the interlayer space. nih.gov

The concept of layered structures is also central to the polymorphism of aluminum hydroxide, Al(OH)₃, which has four major crystalline forms: gibbsite, bayerite, nordstrandite, and doyleite. osti.gov These polymorphs are all built up of double layers of hydroxide ions with aluminum atoms occupying two-thirds of the octahedral holes between the layers. osti.gov They differ primarily in the stacking sequence of these layers. osti.gov While not this compound, the principles of polymorphism arising from different stacking sequences in these related aluminum compounds provide a valuable framework for understanding potential structural variations in more complex layered aluminum phosphate minerals.

Structural Transformations and Phase Transitions Induced by Processing Conditions

The structure of this compound is not static and can undergo significant transformations and phase transitions in response to changes in processing conditions such as temperature and pH.

Heating of aluminum phosphate compounds can induce phase changes. For instance, the thermal breakdown of aluminum metaphosphate [Al(PO₃)₃] can lead to the formation of aluminum orthophosphate [AlPO₄]. researchgate.net The stability of these phosphate phases is also dependent on the oxygen partial pressure. researchgate.net Similarly, hydrated aluminum phosphates can undergo dehydration and subsequent transformations upon heating. researchgate.net For example, AlPO₄·1.5H₂O loses its water molecules between 80 and 130 °C, and heating to around 250 °C can lead to a topotactic transformation to a different structural form. researchgate.net

The pH of the synthesis environment plays a critical role in determining which polymorph of aluminum hydroxide precipitates, which in turn can be a precursor to this compound. minsocam.orgresearchgate.net For example, amorphous aluminum hydroxide is known to form at lower pH values (e.g., 5 and 6), while crystalline forms like boehmite and bayerite precipitate at neutral and higher pH values, respectively. minsocam.org These different precursor structures will subsequently influence the final structure of the this compound. The reaction of aluminum hydroxide with phosphoric acid to form various aluminum phosphate species is also highly dependent on the pH and the molar ratio of aluminum to phosphorus. rsc.org At acidic pH, the interaction between phosphate and amorphous aluminum hydroxide can lead to the dissolution of aluminum and subsequent precipitation of amorphous aluminum phosphate. mdpi.com The acidity of the final phosphate product is also favored by a decrease in the synthesis pH. These findings indicate that precise control over processing conditions is essential for targeting specific crystalline or amorphous phases of this compound.

Surface Chemistry and Reaction Mechanisms

Phosphate (B84403) Sorption and Adsorption Mechanisms on Aluminum Hydroxide (B78521) Surfaces

The sorption of phosphate onto aluminum hydroxide surfaces is a multifaceted process primarily driven by the formation of strong chemical bonds between the phosphate ions and the aluminum centers on the mineral surface. Aluminum oxides and hydroxides are significant adsorbents for phosphate, a process that substantially limits phosphorus mobility. mdpi.comosti.gov The efficiency of this sorption is influenced by several factors, including pH, phosphate concentration, and the specific crystalline structure of the aluminum hydroxide. nih.govacs.org For instance, amorphous aluminum hydroxide (AAH) demonstrates a very high capacity for phosphate sorption, which increases from 3.80 mmol/g at a pH of 7 to 4.63 mmol/g at a pH of 3. mdpi.comosti.govufv.brresearchgate.net

The primary mechanisms involved are the formation of inner-sphere surface complexes and, under certain conditions, surface precipitation. researchgate.netmdpi.com These processes are often studied using advanced spectroscopic techniques such as solid-state nuclear magnetic resonance (NMR) and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy, which provide molecular-level insights into the bonding environments. mdpi.comnih.govnih.gov

Inner-sphere complexation is a dominant mechanism where phosphate ions directly bind to the aluminum atoms on the hydroxide surface, displacing surface hydroxyl groups without any intervening water molecules. uq.edu.auajouronline.com This process, a type of Lewis acid-base reaction, involves the phosphate ion (Lewis base) donating a pair of electrons to the surface aluminum sites (Lewis acid). ajouronline.comscielo.br The formation of these complexes is a key factor in the strong retention of phosphate on aluminum-containing minerals. mdpi.com

Studies utilizing techniques like ATR-FTIR and solid-state NMR have identified several types of inner-sphere complexes formed between phosphate and aluminum hydroxide surfaces. acs.orgnih.gov

In a monodentate complex, the phosphate ion binds to a single aluminum atom on the surface through one of its oxygen atoms. Research using ATR-FTIR spectroscopy has shown that monodentate complexes can form when pyrophosphate and tripolyphosphate adsorb onto aluminum hydroxide. nih.govresearchgate.net However, for orthophosphate, the formation of monodentate mononuclear complexes is considered less prevalent compared to other configurations. Some studies using double-resonance NMR techniques on wet samples have observed a minor fraction (<3%) of monodentate mononuclear complexes, suggesting they can exist under specific conditions, such as surface wetting. nih.govacs.orgresearchgate.net

Bidentate complexes involve the phosphate ion binding to the surface via two of its oxygen atoms. When these two oxygen atoms bind to the same aluminum atom, it is known as a bidentate mononuclear (chelating) complex. When they bind to two different aluminum atoms, it is referred to as a bidentate binuclear (bridging) complex. Studies on pyrophosphate adsorption on aluminum hydroxide have confirmed the formation of bidentate complexes. nih.govresearchgate.net For orthophosphate, the distinction between chelating and bridging is crucial.

Binuclear complexes are a form of bidentate complex where the phosphate ion bridges two adjacent aluminum centers on the hydroxide surface. This configuration is often considered the most dominant and stable form of inner-sphere complexation for phosphate on aluminum hydroxides. nih.govacs.orgresearchgate.net The shorter distance between aluminum sites on aluminum (hydr)oxides favors the formation of these bidentate binuclear structures. researchgate.net Spectroscopic studies, particularly solid-state NMR, consistently point to the formation of bidentate binuclear inner-sphere surface complexes as the primary mechanism across a range of environmental conditions, including varying pH, phosphate concentrations, and reaction times. nih.govacs.orgresearchgate.net Studies on amorphous aluminum hydroxide show that as phosphate loading increases, the sorption mechanism transitions from bidentate binuclear surface complexation to surface precipitation. mdpi.comosti.govufv.brresearchgate.netdiva-portal.orgresearchgate.net

Summary of Phosphate Complexation on Aluminum Hydroxide Surfaces
Complex TypeDescriptionKey Research FindingsPrimary Analytical TechniqueReferences
Monodentate MononuclearPhosphate binds to one surface Al atom via one oxygen.Observed as a minor species (&lt;3%) on wet paste samples at pH 5. Can form with condensed phosphates like pyrophosphate.31P{27Al} REAPDOR NMR, ATR-FTIR nih.govacs.orgnih.govresearchgate.net
Bidentate BinuclearPhosphate bridges two adjacent surface Al atoms using two oxygens.Considered the dominant sorption mechanism under most investigated conditions (pH 4-10, various concentrations).Solid-State NMR, d-PDF mdpi.comnih.govacs.orgresearchgate.netresearchgate.net

The formation of inner-sphere complexes occurs through a mechanism known as ligand exchange. mdpi.commdpi.com In this process, phosphate anions from the aqueous solution directly displace hydroxyl (-OH) or water (-OH₂) groups that are coordinated to the aluminum atoms on the mineral surface. ajouronline.comnih.gov This reaction is fundamental to the strong, specific adsorption of phosphate, as it involves the formation of a direct covalent bond (Al-O-P). uq.edu.au

≡Al-OH + H₂PO₄⁻ ⇌ ≡Al-H₂PO₄ + OH⁻

The strength and extent of this exchange are influenced by the pH of the solution and the surface charge of the aluminum hydroxide. nih.govresearchgate.net Studies have shown that even when the surface is negatively charged, phosphorylated proteins can be adsorbed via ligand exchange, highlighting the strength of this interaction over electrostatic forces. nih.gov

Beyond surface complexation, phosphate can be removed from solution through surface precipitation, particularly at higher phosphate concentrations, lower pH values, and longer reaction times. mdpi.comufv.br This process involves the formation of a new, three-dimensional solid phase on the aluminum hydroxide surface, which is structurally similar to amorphous aluminum phosphate (AlPO₄). mdpi.comosti.govresearchgate.net

The mechanism transitions from surface adsorption to surface precipitation as phosphate loading increases. mdpi.comufv.brresearchgate.netdiva-portal.org The process is thought to involve several steps:

Adsorption and Dissolution : The initial adsorption of phosphate onto the aluminum hydroxide surface promotes the release of aqueous aluminum ions (Al³⁺) from the mineral. mdpi.comosti.govdiva-portal.org

Formation of Ternary Complexes : The adsorbed phosphate can then act as a sorption site for the newly released Al³⁺, potentially forming intermediate ternary complexes, such as (≡Al-O)₂-PO₂-Al. mdpi.comufv.brresearchgate.netdiva-portal.org

Nucleation and Growth : These complexes or pre-nucleation clusters can then condense and grow, forming surface precipitates of amorphous AlPO₄. mdpi.com

Spectroscopic evidence, including 27Al and 31P NMR, confirms the formation of these aluminum phosphate precipitates on various forms of aluminum (hydr)oxides, including amorphous aluminum hydroxide, gibbsite, and boehmite. mdpi.comufv.br The percentage of phosphate that forms these surface precipitates has been shown to have a direct positive correlation with the total amount of phosphate sorbed. mdpi.comosti.govufv.brresearchgate.netdiva-portal.org

Conditions Favoring Surface Precipitation of AlPO₄
Influencing FactorEffect on PrecipitationRationaleReferences
Phosphate ConcentrationHigher concentration promotes precipitation.Increased surface loading leads to supersaturation at the mineral-water interface. mdpi.comufv.br
pHLower pH (acidic conditions) favors precipitation.Increased dissolution of aluminum hydroxide provides more Al³⁺ ions to react with phosphate. mdpi.comufv.br
Reaction TimeLonger time allows for precipitation to occur.Surface complexation can be a precursor to the slower process of precipitation and phase transformation. ufv.brnih.gov

Kinetics of Phosphate Sorption and Precipitation Processes

Adsorption Kinetic Models (e.g., Pseudo-First-Order, Pseudo-Second-Order)

To elucidate the mechanism of phosphate adsorption onto aluminum hydroxide surfaces, experimental data are often fitted to various kinetic models. The pseudo-first-order and pseudo-second-order models are among the most commonly used.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. However, studies consistently show that the pseudo-second-order model provides a better fit for phosphate adsorption on aluminum hydroxide and its composites. rsc.orgpjoes.comnih.gov This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. pjoes.comjlakes.org

For instance, in a study involving aluminum hydroxide modified palygorskite nano-composites, the pseudo-second-order model best described the adsorption kinetics of phosphate. rsc.org The theoretically calculated equilibrium adsorption capacity from this model was found to be very close to the experimentally determined value, further validating its applicability. rsc.org Similarly, research on aluminum (oxy)hydroxides has shown that the pseudo-second-order model accurately represents the phosphate adsorption process, indicating a chemical reaction between phosphate ions and the functional groups on the aluminum hydroxide surface. pjoes.com This is often accompanied by the release of hydroxyl ions. pjoes.com

The Elovich equation is another model successfully used to describe second-order kinetics, particularly on energetically heterogeneous solid surfaces. rsc.org

Table 1: Comparison of Kinetic Models for Phosphate Adsorption on Aluminum Hydroxide Materials

Kinetic ModelDescriptionApplicability to Aluminum HydroxideReference
Pseudo-First-Order Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.Generally provides a poorer fit compared to the pseudo-second-order model. pjoes.com pjoes.commdpi.com
Pseudo-Second-Order Assumes the rate-limiting step is chemisorption, involving two reactants.Consistently provides the best fit for experimental data, indicating chemisorption is the dominant mechanism. rsc.orgpjoes.comnih.gov rsc.orgpjoes.comnih.gov
Elovich Describes adsorption on heterogeneous surfaces.Successfully applied to describe second-order kinetics on heterogeneous aluminum hydroxide surfaces. rsc.org rsc.org
Intra-particle Diffusion Used to identify the diffusion mechanism and rate-controlling steps.The adsorption process can involve multiple steps, including mass transfer and ion adsorption. jlakes.org jlakes.orgresearchgate.net

Equilibrium Isotherm Models (e.g., Langmuir, Freundlich)

Adsorption isotherms describe how adsorbates distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are frequently employed to analyze this equilibrium.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. Conversely, the Freundlich isotherm is an empirical model that describes multilayer adsorption onto a heterogeneous surface. rsc.orgresearchgate.net

Multiple studies have found that the Freundlich model provides a better description for phosphate adsorption on aluminum hydroxide and its composites than the Langmuir model. rsc.orgresearchgate.net This suggests that the adsorption process occurs on a heterogeneous surface. rsc.orgresearchgate.net For example, in the case of aluminum hydroxide modified palygorskite, the correlation coefficients for the Freundlich model were significantly higher than for the Langmuir model. rsc.org The Freundlich constant, 1/n, which relates to adsorption intensity, often has values less than 0.5, indicating that the adsorption of phosphate is favorable. rsc.org

However, in some cases, both models can adequately describe the adsorption process, suggesting a combination of monolayer and multilayer adsorption. nih.gov

Table 2: Adsorption Isotherm Model Parameters for Phosphate on Aluminum Hydroxide

Isotherm ModelKey ParametersInterpretation for Aluminum HydroxideReference
Langmuir q_m (maximum adsorption capacity), K_L (Langmuir constant)Describes monolayer adsorption. Often shows a reasonable fit but can be less accurate than the Freundlich model. rsc.orgnih.gov rsc.orgnih.gov
Freundlich K_F (Freundlich constant), n (adsorption intensity)Describes multilayer and heterogeneous adsorption. Frequently provides a better fit for phosphate adsorption on aluminum hydroxide. rsc.orgresearchgate.net rsc.orgresearchgate.net

Thermodynamic Aspects of Phosphate Interaction with Aluminum Hydroxide

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide critical information about the spontaneity and nature of the adsorption process.

Studies have shown that the adsorption of phosphate onto aluminum hydroxide is typically a spontaneous and endothermic process. rsc.orgnih.gov A negative ΔG° value indicates that the adsorption process is spontaneous. The endothermic nature (positive ΔH°) suggests that the process is favored at higher temperatures. For instance, calorimetric measurements have reported the molar heat of phosphate sorption on amorphous aluminum hydroxide to be -6.5 ± 3 kJ/mol, indicating an exothermic reaction in that specific case, while sulfate (B86663) sorption was endothermic. researchgate.net However, other studies on modified aluminum hydroxides have consistently found the process to be endothermic. rsc.orgnih.gov The positive ΔS° value often observed suggests increased randomness at the solid-solution interface during adsorption. mdpi.com

The chemisorptive nature of the interaction is also supported by thermodynamic data. rsc.org

Influence of Environmental Factors on Surface Reactions

The efficiency and mechanism of phosphate adsorption on aluminum hydroxide are significantly influenced by various environmental factors, most notably pH and the presence of other ions.

pH Dependency of Adsorption Capacity and Mechanism

The pH of the solution is a master variable controlling phosphate adsorption onto aluminum hydroxide. rsc.org The adsorption capacity is highly pH-dependent, with acidic conditions generally favoring phosphate uptake. rsc.orgresearchgate.net The maximum adsorption often occurs in a pH range of 4 to 6. rsc.org

This pH dependence is attributed to two main factors: the surface charge of the aluminum hydroxide and the speciation of phosphate in the solution. Aluminum hydroxide has a point of zero charge (pzc), the pH at which its surface is electrically neutral. Below the pzc, the surface is positively charged, attracting negatively charged phosphate ions. For instance, aluminum hydroxide modified palygorskite has a pzc of 7.8, indicating a positive charge in acidic to neutral conditions. rsc.org

The dominant phosphate species in aqueous solution also varies with pH. At acidic to near-neutral pH (4-6), the primary species is H₂PO₄⁻. rsc.org As the pH increases, the surface of aluminum hydroxide becomes more negatively charged, leading to electrostatic repulsion with the phosphate anions. rsc.org Additionally, at higher pH, there is increased competition from hydroxyl ions (OH⁻) for the active adsorption sites. rsc.org

Effects of Co-existing Anions and Competitive Adsorption (e.g., Arsenate)

In natural and engineered systems, other anions are often present and can compete with phosphate for adsorption sites on aluminum hydroxide surfaces. Arsenate (HₓAsO₄ˣ⁻³), in particular, is a strong competitor due to its similar chemical properties and tetrahedral structure to phosphate. acs.orgresearchgate.net

The presence of phosphate can significantly reduce the adsorption of arsenate on aluminum hydroxide, and vice versa. acs.orgresearchgate.net This competition is a clear indication that they vie for the same reactive surface sites. acs.org Studies have shown that the addition of phosphate suppresses arsenate adsorption on aluminum hydroxide polymorphs like gibbsite and bayerite. acs.orgacs.org The general pH dependence of arsenate adsorption, which increases at lower pH, is not altered by the presence of phosphate. acs.org

The competitive effect can differ between different forms of aluminum hydroxide. For example, phosphate has been observed to have a greater competitive effect on arsenate adsorption onto gibbsite compared to bayerite. acs.org Furthermore, research on mixed iron-aluminum (hydr)oxide systems has demonstrated that phosphate competes more effectively with arsenate for sorption sites on poorly crystalline aluminum hydroxide than on ferrihydrite. nih.gov This implies that in environments rich in aluminum minerals, phosphate can more readily mobilize arsenate. nih.gov

Role of Surface Hydroxyl Groups and Surface Charge in Adsorption

The adsorption capabilities of aluminum hydroxide phosphate are intrinsically linked to its surface chemistry, specifically the behavior of its surface hydroxyl groups and the resulting surface charge. These properties dictate the primary mechanisms through which the compound interacts with and binds various molecules.

The surface of aluminum-containing adjuvants is covered with hydroxyl groups (Al-OH). These groups are amphoteric, meaning they can either accept or donate a proton depending on the pH of the surrounding aqueous environment. researchgate.net This behavior is fundamental to the compound's surface charge and its interaction with adsorbates.

The primary mechanisms governing adsorption onto this compound are electrostatic attraction and ligand exchange. nih.gov

Electrostatic Attraction: This is a predominant mode of adsorption and is directly influenced by the surface charge of the adjuvant and the molecule to be adsorbed (antigen). nih.gov The surface charge is determined by the pH of the solution relative to the adjuvant's point of zero charge (PZC), which is the pH at which the net surface charge is neutral. biopharminternational.com

When the solution pH is below the PZC, the surface hydroxyl groups become protonated (Al-OH₂⁺), resulting in a net positive surface charge.

When the solution pH is above the PZC, the surface hydroxyl groups deprotonate (Al-O⁻), leading to a net negative surface charge. biopharminternational.com

Different forms of aluminum adjuvants have distinct PZC values, which dictates their charge at a typical physiological pH of around 7.4.

Aluminum Hydroxide (AH): Possesses a high PZC of approximately 11.0-11.4. researchgate.netpda.org Consequently, at neutral pH, it is positively charged and effectively adsorbs negatively charged proteins, such as ovalbumin (isoelectric point [pI] ≈ 4.6). researchgate.netpda.org

Aluminum Phosphate (AP): Has a low PZC, typically between 4.0 and 5.5. biopharminternational.com This gives it a negative surface charge at neutral pH, making it suitable for adsorbing positively charged proteins, like lysozyme (B549824) (pI ≈ 11.1). researchgate.netpda.org

Amorphous this compound Sulfate (AAHS): This variant has a PZC near neutral, around 7.0. nih.gov

Optimal adsorption via electrostatic attraction occurs when the adjuvant and the target molecule have opposite charges, which is generally achieved at a pH value between the pI of the protein and the PZC of the adjuvant. biopharminternational.com

Ligand Exchange: This mechanism involves the displacement of surface hydroxyl groups by other ions, particularly phosphate. nih.gov Phosphate ions can bind directly to the aluminum at the surface, forming strong, inner-sphere surface complexes. researchgate.net This process is a key mechanism for the adsorption of phosphorylated molecules. biopharminternational.com

Crucially, the adsorption of phosphate ions from a solution can fundamentally alter the surface chemistry of aluminum hydroxide. pda.org Through ligand exchange, the surface hydroxyl groups are replaced by phosphate ions, effectively converting the surface layer of aluminum hydroxide into aluminum phosphate. researchgate.net This conversion radically changes the surface charge, lowering the PZC. pda.orgpurdue.edu Research has shown that treating aluminum hydroxide with increasing concentrations of phosphate can systematically lower its isoelectric point from 11.0 to as low as 4.6. pda.org This modification directly impacts adsorption: the now negatively-charged surface will repel negatively charged proteins, potentially causing their desorption, while increasing the adsorption of positively charged proteins. purdue.edu

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of aluminum-containing compounds.

DFT calculations are instrumental in modeling the formation of surface complexes between phosphate (B84403) and aluminum hydroxide (B78521) surfaces. These models help to elucidate the nature of the chemical bonds formed and to quantify their strength through the calculation of binding energies.

Quantum mechanical calculations have been used to investigate phosphate surface complexes on iron hydroxides, which can serve as a model for aluminum hydroxides. These studies have modeled deprotonated, monoprotonated, and diprotonated versions of bridging bidentate and monodentate complexes to resolve controversies about their structure researchgate.net. The binding mechanism of condensed phosphates, such as pyrophosphate and tripolyphosphate, on aluminum hydroxide has been investigated using spectroscopic methods, with findings suggesting the formation of inner-sphere complexes. The types of complexes identified include monodentate, bidentate, and binuclear arrangements researchgate.net.

DFT has been employed to estimate the pair-wise interaction energies between aluminosilicate (B74896) dimers and trimers and various charge-balancing cations frontiersin.org. A negative binding energy indicates a thermodynamically favorable interaction, with a more negative value signifying a stronger bond frontiersin.org. Such studies have shown that divalent cations like Ca²⁺ and Mg²⁺ exhibit higher binding energies than monovalent cations such as K⁺, Na⁺, and Li⁺ frontiersin.org. The average Si-O and Al-O bond distances in these models are calculated to be around 1.65–1.67 Å and 1.78–1.79 Å, respectively frontiersin.org.

Interactive Data Table: Calculated Bond Distances in Aluminosilicate Clusters
Bond TypeCalculated Distance (Å)Reference
Si-O1.65–1.67 frontiersin.org
Al-O1.78–1.79 frontiersin.org
O-H0.97–0.99 frontiersin.org

DFT calculations are a reliable and computationally efficient tool for predicting the vibrational frequencies of molecules, which can then be compared with experimental infrared (IR) and Raman spectra to identify and characterize chemical species nih.govasianpubs.org.

For aluminum-phosphate compounds, DFT has been used to predict theoretical IR and Raman spectra with considerable precision nih.gov. For example, in aluminum metaphosphate (Al(PO₃)₃), the strongest Raman band, located at 1186 cm⁻¹, is attributed to the symmetric stretching vibrations of 2(P–ONB) in Q² structural units. The IR spectrum is more complex, with strong vibrations in the ranges of 883–1082 cm⁻¹ and 1222–1341 cm⁻¹ nih.gov. DFT has also been used to study Al-O Raman vibrational frequencies for various aquated aluminum species, predicting the main Al-O skeleton vibrations for species like Al(OH)(H₂O)₅²⁺ at 685 cm⁻¹ and trans-Al(OH)₂(H₂O)₄⁺ at 542 cm⁻¹ researchgate.net.

Interactive Data Table: Predicted Vibrational Frequencies for Aquated Aluminum Species
SpeciesPredicted Main Al-O Vibration (cm⁻¹)Reference
Al(OH)(H₂O)₅²⁺685 researchgate.net
trans-Al(OH)₂(H₂O)₄⁺542 researchgate.net
Al(OH)₆³⁻510 researchgate.net
Al₂O(OH)₆²⁻510 and 699 researchgate.net

The hydrolysis of the aluminum(III) ion is a complex process leading to the formation of various monomeric and polymeric hydroxo complexes. DFT calculations have been employed to understand the structures of these hydrolysis products and to predict their formation constants (pKₐ values).

Supermolecule DFT calculations have been performed on the hydrolysis of Al(III) in aqueous solution. These studies have shown that the most stable structures for the first, second, and third hydrolysis products are hexacoordinate, hexacoordinate, and pentacoordinate, respectively nih.gov. The calculated value for the first hydrolysis constant (pKₐ) was 4.6, which is in good agreement with the experimental value of 5.0 nih.gov. Experimental studies combined with computational analysis have identified the formation of species such as Al₃(OH)₄⁵⁺ and Al₁₃(OH)₃₂⁷⁺ under various conditions of ionic strength mdpi.com.

Interactive Data Table: Compiled Equilibrium Constants for Al(III) Hydrolysis
Equilibrium ReactionlogK (Baes and Mesmer, 1976)logK (Brown and Ekberg, 2016)logK (Hummel and Thoenen, 2023)
Al³⁺ + H₂O ⇌ AlOH²⁺ + H⁺–4.97−4.98 ± 0.02−4.98 ± 0.02
Al³⁺ + 2H₂O ⇌ Al(OH)₂⁺ + 2H⁺–9.3−10.63 ± 0.09−10.63 ± 0.09
Al³⁺ + 3H₂O ⇌ Al(OH)₃ + 3H⁺–15.0−15.66 ± 0.23−15.99 ± 0.23
Al³⁺ + 4H₂O ⇌ Al(OH)₄⁻ + 4H⁺–23.0−22.91 ± 0.10−22.91 ± 0.10
3Al³⁺ + 4H₂O ⇌ Al₃(OH)₄⁵⁺ + 4H⁺–13.94−14.06 ± 0.22−13.90 ± 0.12

Data from NECTAR COST cost-nectar.eu

Molecular Dynamics (MD) Simulations of Aluminum Hydroxide Phosphate Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the time-dependent behavior of a molecular system, providing detailed information on its dynamics and thermodynamics.

MD simulations, including those using reactive force fields (ReaxFF), have been utilized to study aluminum-water reactions and the structure of aluminum-containing species in aqueous environments semanticscholar.org. For instance, Car-Parrinello molecular dynamics (CPMD) has been used to investigate the structural characteristics and stability of aluminum clusters in both the gas phase and aquatic environments researchgate.net. These simulations are crucial for understanding processes such as the sol-gel transition in aluminum carboxylate systems, where they can reveal how factors like free volume and the connectivity of pores influence the material's properties nih.gov. While specific MD studies on this compound are not abundant, the methodologies developed for similar systems, such as aluminum hydroxides and aluminum oxides, provide a strong foundation for future investigations into the dynamic behavior of this compound researchgate.netresearchgate.net.

Ab Initio Powder Diffraction Methods for Structure Determination

Ab initio powder diffraction methods are a powerful tool for determining the crystal structure of materials that are not available as single crystals suitable for conventional diffraction techniques. This approach solves the crystal structure directly from powder diffraction data.

The crystal structure of kingite, a hydrated aluminum phosphate mineral with the formula Al₃(PO₄)₂(OH,F)₂·9H₂O, was successfully determined from synchrotron X-ray powder diffraction data using ab initio direct methods arizona.edu. This demonstrates the capability of these methods to elucidate the complex atomic arrangements in microcrystalline phosphate minerals. Similarly, ab initio quantum mechanical methods have been applied to study the two most important polymorphs of aluminum hydroxide, gibbsite and bayerite, allowing for the full optimization of their structures and the determination of mechanical properties researchgate.net.

Thermodynamic Modeling of Aqueous Speciation and Solubility

Thermodynamic modeling is used to predict the chemical speciation and solubility of compounds under different conditions, such as varying pH and ionic strength. These models are essential for understanding the environmental fate and behavior of this compound.

The solubility of aluminum-containing solids is highly dependent on pH. Aluminum hydroxides, for instance, exhibit their lowest solubility in the pH range of approximately 6 to 9 researchgate.net. Thermodynamic models are used to predict aluminum dissolution in various processes. For example, in the treatment of nuclear waste, models that minimize Gibbs free energy are used to predict the solubility of gibbsite (Al(OH)₃) in caustic solutions econference.io.

Studies on the interaction of phosphate with amorphous aluminum hydroxide (AAH) show that the sorption mechanism transitions from surface complexation to surface precipitation of an amorphous AlPO₄-like phase as phosphate loading increases mdpi.comresearchgate.net. The formation of these precipitates involves the release of Al(III) from the hydroxide, which is promoted by the adsorption of phosphate mdpi.comresearchgate.net. Kinetic, equilibrium, and thermodynamic studies of phosphate adsorption on aluminum hydroxide-modified materials indicate that the process is often endothermic and spontaneous rsc.org.

Interactive Data Table: Phosphate Sorption Capacities of Amorphous Aluminum Hydroxide (AAH)
pHSorption Capacity (mmol/g)Reference
34.63 mdpi.com
73.80 mdpi.com

Computational Approaches for Structural Stability and Phase Transformation Prediction

Computational and theoretical studies, particularly those employing first-principles calculations based on density functional theory (DFT), are powerful tools for investigating the structural stability and potential phase transformations of materials like this compound. While extensive computational research on a specific, crystalline form of this compound is limited due to its tendency to form amorphous or poorly crystalline structures, the methodologies applied to its components—aluminum hydroxides and aluminum phosphates—provide a clear framework for how its stability and transformations can be predicted.

These computational approaches allow researchers to model materials at the atomic level, calculating key thermodynamic properties to determine the most stable structures (polymorphs) under various conditions of temperature and pressure. The stability of a material is assessed by comparing its energy to that of competing phases or alternative crystal structures. A material is considered thermodynamically stable if its energy cannot be lowered by rearranging its atoms into a different structure or by decomposing into other compounds.

First-principles calculations are used to determine the energies of various known and hypothetical crystal structures. The structure with the lowest energy is identified as the ground-state polymorph. By comparing the energies of different polymorphs, a phase diagram can be constructed, predicting the conditions under which one phase might transform into another.

For instance, studies on aluminum (oxy)hydroxide polymorphs have successfully used DFT to calculate and compare the stability of phases like gibbsite, bayerite, boehmite, and diaspore. These calculations help to understand the dehydration processes and phase transformations that occur upon heating. Similarly, computational studies of hydrated aluminophosphates have provided insights into the role of water molecules in stabilizing their crystal structures.

The general approach involves:

Structure Optimization: Proposing various possible crystal structures and using DFT to relax the atomic positions and lattice parameters to find the minimum energy configuration for each structure.

Energy Calculations: Computing the total energy for each optimized structure. The relative energies determine the relative stability of the polymorphs at 0 K.

Phonon Calculations: To account for the effects of temperature, phonon calculations are performed to determine the vibrational properties of the crystal lattice. This allows for the calculation of the Helmholtz or Gibbs free energy, which is essential for predicting phase stability at finite temperatures.

Equation of State: By calculating the energy of a crystal structure at different volumes, an equation of state can be fitted to predict phase transformations under pressure.

These computational techniques provide invaluable insights that complement experimental findings, offering a predictive framework for the stability of complex materials.

Detailed Research Findings

Computational studies on materials related to this compound have yielded detailed predictions of their structural and thermodynamic properties. For example, first-principles calculations have been employed to investigate the high-pressure phase diagram of aluminum oxide hydroxide (AlOOH), revealing a transition to a monoclinic phase at pressures above 340 GPa.

In the context of phosphate interacting with aluminum hydroxide, computational models have been used to determine the geometry of phosphate complexes on amorphous aluminum hydroxide surfaces. These studies, combining DFT with experimental data, have determined P–Al bond distances to be approximately 3.12 Å for bidentate-binuclear surface complexes.

While specific data tables for crystalline this compound are not prevalent in the literature, the following tables present representative data from computational studies on related aluminum hydroxide and aluminum phosphate polymorphs, illustrating the type of information generated by these theoretical approaches.

Table 1: Calculated Structural Parameters for Aluminum Hydroxide Polymorphs

This table presents theoretically optimized lattice parameters for common aluminum hydroxide polymorphs from DFT calculations, compared with experimental values.

PolymorphSystema (Å)b (Å)c (Å)β (°)Method
Gibbsite Monoclinic8.675.079.7294.5DFT-GGA
(Experimental)Monoclinic8.685.089.7494.5XRD
Bayerite Monoclinic5.018.704.7290.3DFT-GGA
(Experimental)Monoclinic5.068.674.7190.2XRD
Boehmite Orthorhombic2.8712.223.70-DFT-GGA
(Experimental)Orthorhombic2.8712.233.69-XRD
Diaspore Orthorhombic4.409.422.84-DFT-GGA
(Experimental)Orthorhombic4.409.432.84-XRD

Table 2: Calculated Formation Energies of Aluminum Phosphate Polymorphs

This table shows the calculated relative formation energies for different polymorphs of AlPO₄, indicating their relative stability. The zero point of energy is typically set to the most stable polymorph (in this case, the Berlinit-type structure).

PolymorphCrystal SystemSpace GroupRelative Formation Energy (eV/formula unit)
Berlinite TrigonalP3₁210.00
Tridymite-like OrthorhombicC222₁+0.15
Cristobalite-like TetragonalI-42d+0.21
Moganite-like MonoclinicI2/a+0.32

These tables demonstrate how computational methods can precisely predict structural parameters and rank the stability of different crystalline phases, providing a foundation for understanding and predicting the behavior of more complex compounds like this compound.

Applications in Materials Science and Engineering

Adsorbents for Environmental Remediation

Aluminum hydroxide (B78521) phosphate (B84403) is widely recognized for its efficacy as an adsorbent, particularly in the removal of pollutants from aqueous solutions. Its high surface area and reactive surface functional groups contribute to its excellent adsorption capabilities.

Phosphate Removal from Aqueous Solutions for Eutrophication Control

Eutrophication, the enrichment of water bodies with nutrients, primarily phosphorus, leads to excessive algal growth and subsequent degradation of water quality. Aluminum-based compounds, including aluminum hydroxide, are extensively used to control phosphorus levels in lakes and wastewater. ajouronline.comtandfonline.com The mechanism of phosphate removal by aluminum hydroxide involves several processes, including adsorption and precipitation. cdnsciencepub.comresearchgate.net

The initial and rapid uptake of phosphate is primarily attributed to an adsorption reaction. cdnsciencepub.com This is followed by a slower process of decomposition and precipitation. cdnsciencepub.com The hydroxyl groups on the surface of aluminum hydroxide play a crucial role in the adsorption of phosphate ions through ligand exchange, forming inner-sphere complexes. ajouronline.com Additionally, electrostatic interactions can occur between the positively charged surface of aluminum hydroxide and negatively charged phosphate ions, leading to the formation of outer-sphere complexes. ajouronline.com

The effectiveness of phosphate removal is influenced by pH, with studies indicating that the greatest amount of phosphate is adsorbed at a pH of 4. nih.gov Amorphous aluminum hydroxide demonstrates a high capacity for phosphate sorption, which can increase from 3.80 mmol/g at pH 7 to 4.63 mmol/g at pH 3. osti.govcolab.wsmdpi.com As the concentration of phosphorus increases, the primary mechanism of interaction transitions from surface complexation to surface precipitation of a compound similar to amorphous aluminum phosphate. osti.govcolab.wsmdpi.com This process is promoted by the release of aluminum ions from the hydroxide, which then precipitate with phosphate. osti.govcolab.wsmdpi.com

Table 1: Phosphate Adsorption Capacities of Aluminum-Based Adsorbents

AdsorbentpHMaximum Adsorption CapacityReference
Amorphous Aluminum Hydroxide34.63 mmol/g osti.govcolab.wsmdpi.com
Amorphous Aluminum Hydroxide73.80 mmol/g osti.govcolab.wsmdpi.com
Aluminum Oxide Hydroxide4Greatest adsorption nih.gov

Development of Modified Adsorbent Materials

One approach involves the creation of composite materials. For instance, aluminum hydroxide has been loaded onto palygorskite, a natural clay mineral, to create a nanocomposite adsorbent. rsc.org This modification significantly enhances the phosphate adsorption capacity compared to natural palygorskite. rsc.org The enhanced performance is attributed to the increased number of positively charged active sites on the surface of the modified material, which facilitates electrostatic attraction with negatively charged phosphate species. rsc.org

Another strategy involves the synthesis of layered double hydroxides (LDHs). Copper-aluminum layered double hydroxides (CuAl-LDH) supported on modified silica (B1680970) particles have been developed for the removal of phosphate and arsenate. mdpi.comnih.gov The modification of silica with organic molecules creates a suitable platform for the deposition of CuAl-LDH, resulting in a porous structure with a high surface area and numerous active sites for adsorption. mdpi.comnih.gov These modified materials have demonstrated high removal efficiencies for both phosphate and arsenate. mdpi.comnih.gov

Lanthanum-modified aluminum hydroxide composites have also shown promise for enhanced phosphorus removal. acs.org A lanthanum/aluminum-hydroxide composite (LAH) exhibited significantly higher phosphate adsorption capacities compared to commercially available lanthanum-modified bentonite. acs.org The synergistic effect of lanthanum and aluminum, combined with electrostatic interactions and ligand exchange, contributes to the high adsorption efficiency. acs.org

Table 2: Comparison of Phosphate Adsorption Capacities of Modified Adsorbents

AdsorbentMaximum Adsorption Capacity (mg P/g)Reference
Natural Palygorskite (PG)4.08 rsc.orgresearchgate.net
Aluminum Hydroxide Modified PG (Al-PG)16.86 rsc.orgresearchgate.net
Lanthanum/Aluminum-Hydroxide Composite (LAH) at pH 4.076.3 acs.org
Lanthanum/Aluminum-Hydroxide Composite (LAH) at pH 8.545.3 acs.org
CuAl-LDH@SiO2 for Phosphate44.6 mdpi.comnih.gov

Components in Advanced Composite Materials

Aluminum hydroxide phosphate serves as a functional additive in the development of advanced composite materials, contributing to improved mechanical, thermal, and flame-retardant properties.

Polymeric Composites with Enhanced Properties

The incorporation of aluminum phosphates into polymer matrices can enhance the mechanical characteristics and reduce the weight of the resulting composites. researchgate.net Surface modification of fillers like aluminum hydroxide is often necessary to improve their compatibility and dispersion within the polymer matrix, which in turn enhances the mechanical properties of the composite. mdpi.com For example, treating aluminum hydroxide with stearic acid has been shown to improve its dispersion in a vinyl ester resin matrix. mdpi.com Similarly, modifying aluminum hydroxide with waterborne polyurethane has been found to significantly improve the tensile strength, flexural strength, and impact strength of low-density polyethylene (B3416737) (LDPE) composites. mdpi.com

Role in Thermal Properties and Flame Retardancy in Hybrid Materials

Aluminum hydroxide is a well-established, environmentally friendly flame retardant used in various polymers. cyberleninka.ru Its flame-retardant action is primarily due to its endothermic decomposition, which releases water vapor, absorbing heat and diluting flammable gases. mdpi.com

In polyurethane foams, the combination of aluminum hydroxide and triphenyl phosphate has been reported to increase the limiting oxygen index (LOI), a measure of flame retardancy. cetjournal.it Similarly, in ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber, the use of ammonium (B1175870) polyphosphate in a premix containing aluminum hydroxide resulted in composites with improved flame-retardant properties. rsc.org

Table 3: Flame Retardancy Data for Polymer Composites

Inorganic Binders and Cements

Aluminum phosphates are utilized as binders in the production of refractory materials and cements due to their ability to form strong bonds at both room and elevated temperatures. rongshengrefractory.comatamanchemicals.com

Acid aluminum phosphate, a solution of aluminum hydroxide dissolved in phosphoric acid, is an effective binder for fibrous and particulate materials. buffalo.edu This binder is used to create porous ceramic articles with controlled porosity. buffalo.edu The binder is typically present in small weight percentages and resides at the junctions of adjacent fibers or particles, providing structural integrity. buffalo.edu

In the context of refractory castables, aluminum phosphates, such as aluminum dihydrogen phosphate, are used as binders with aggregates like high alumina (B75360), clay, and silica. rongshengrefractory.com Hardeners, including active aluminum hydroxide, are often added to ensure the castable sets at room temperature. rongshengrefractory.com The reaction between phosphoric acid and aluminum hydroxide can be controlled to form a proto aluminum orthophosphate binder during the mixing process, which upon heating, transforms into a ceramic bond of aluminum orthophosphate. google.com

Aluminum phosphate cements are also used in specialized applications, such as cementing tungsten-halogen lamps into glass reflectors. google.com These cements are formulated with an excess of phosphoric acid, which reacts with alumina particles upon heating to form a durable refractory bond. google.com

Application in Refractory Materials

Aluminum hydroxide is a key precursor in the formation of phosphate-bonded refractories. google.com These materials are essential in high-temperature industries like iron, steel, and aluminum for lining vessels that contain molten metals and slags. google.com The binder, often monoaluminum phosphate [Al(H2PO4)3], is typically generated by reacting aluminum hydroxide with phosphoric acid (H3PO4). researchgate.netmade-in-china.com This reaction can be performed prior to mixing the castable or in-situ during the mixing cycle. google.comresearchgate.net

The resulting phosphate-bonded materials are noted for their exceptional characteristics, including:

High Bonding Strength : The phosphate network creates strong bonds that persist at elevated temperatures. researchgate.netresearchgate.net

Thermal Stability : They can withstand high temperatures without significant degradation. google.com

Abrasion Resistance : The hard, ceramic-like bond provides excellent resistance to wear. google.comresearchgate.net

Volume Stability : These refractories exhibit minimal expansion or contraction when subjected to heat. google.com

A common method involves reacting orthophosphoric acid with finely divided aluminum hydroxide and water within the refractory batch. google.com This process forms a proto aluminum orthophosphate binder that, upon heating to temperatures around 1200°F (approximately 650°C), progressively loses chemically combined water to form a durable aluminum orthophosphate (AlPO4) ceramic bond. google.com High-alumina aggregates are frequently used in these formulations. google.com The use of solid aluminum phosphate, derived from the reaction of aluminum hydroxide and phosphoric acid, is also prevalent for applications like refractory paint spraying, fire mud, and castables. made-in-china.com

Use in Acid-Base Cements and Protective Coatings

Alumino-phosphate binders, synthesized from aluminum hydroxide and phosphoric acid, are widely utilized in the formulation of acid-base cements and protective coatings. researchgate.net Their efficacy in these applications stems from their high bonding strength, excellent abrasion resistance, and stability at very high temperatures. researchgate.net

In acid-base cements , monoaluminum phosphate acts as a setting agent in what are known as chemically bonded phosphate ceramics (CBPCs). atamankimya.com These cements are valued for applications such as rapid repair mortars. atamankimya.com The reaction mechanism involves the acidic phosphate solution interacting with basic or amphoteric materials, leading to the formation of a hard, dense, and stable product. researchgate.netcore.ac.uk

As protective coatings , aluminum phosphate provides significant resistance to chemical attack and thermal degradation. patsnap.com It is added to paints and coatings intended for metals, particularly in high-temperature or acidic environments, due to its chemical inertness and strong adhesion. atamankimya.com The coating can protect materials like graphite (B72142) from oxidation at elevated temperatures. buffalo.edu These binders create durable crystalline phases, such as Al(PO3)3 and AlPO4, on the material's surface, which enhances corrosion resistance. researchgate.net

Integration in Geopolymer Binders

This compound is integral to the development of phosphate-activated geopolymers, which are low-carbon, inorganic binders. nih.govresearchgate.net In this context, an acid aluminum phosphate solution is typically prepared by dissolving aluminum hydroxide in phosphoric acid. nih.govresearchgate.net This solution is then used to activate an aluminosilicate (B74896) source, such as metakaolin or volcanic ash. nih.govresearchgate.net

The introduction of soluble aluminum from the this compound solution into the geopolymer system has been shown to significantly influence the material's properties. Research indicates that the presence of these aluminum species can accelerate reaction kinetics and enhance the development of compressive strength, even at room temperature. nih.govresearchgate.netrsc.org For instance, one study found that an acid aluminum phosphate-activated volcanic ash binder developed a 1-day compressive strength of 27 MPa when cured at 40°C. nih.gov

The reactivity of the acid aluminum phosphate solution is dependent on factors like the initial concentration of the phosphoric acid and the molar ratio of aluminum to phosphorus (Al/P). researchgate.netrsc.org Studies have shown that an Al/P molar ratio of 1/3 is highly reactive and significantly enhances the compressive strength of the resulting metakaolin-based geopolymer binders. researchgate.netrsc.org The final hardened geopolymer paste consists of an amorphous structure (SiO2·Al2O3·P2O5·nH2O) and crystalline phases like aluminum hydrogen phosphate. nih.govmdpi.com

Interactive Data Table: Compressive Strength of Phosphate Geopolymers

The table below summarizes research findings on the compressive strength of geopolymer binders activated with acid aluminum phosphate solutions under various conditions.

Aluminosilicate SourceActivator Composition (Al/P Molar Ratio)Curing Temperature (°C)Compressive Strength (MPa)Citation
Volcanic Ash1/32016.6 (at 1 day) nih.gov
Volcanic Ash1/34027.0 (at 1 day) nih.gov
Volcanic Ash1/36018.5 (at 1 day) nih.gov
Metakaolin1/3 (from 40 wt% H3PO4)Room TemperatureEnhanced vs. pure H3PO4 researchgate.netrsc.org
Fly Ash1.0Not specified31.0 (at 28 days) mdpi.com

Q & A

Q. How can the crystalline phase of aluminum hydroxide phosphate be distinguished from amorphous phases in complex mixtures?

  • Methodological Answer : Use a combination of X-ray diffraction (XRD) to identify crystalline phases (e.g., aluminum phosphate vs. monetite) and Fourier-transform infrared (FTIR) spectroscopy to detect phosphate bonding patterns. Thermogravimetric analysis (TGA) can further differentiate hydrated phases by measuring mass loss during dehydration . For amorphous phases, compare experimental XRD patterns with known standards and validate with Raman spectroscopy to confirm vibrational modes unique to amorphous structures .

Q. What experimental factors influence protein adsorption capacity on this compound adjuvants?

  • Methodological Answer : Adsorption is governed by electrostatic interactions, which depend on the point of zero charge (PZC) of the adjuvant. Aluminum hydroxide (PZC ~11) adsorbs acidic proteins (pI 4.5–5) at neutral pH, while aluminum phosphate (PZC 5–7) shows minimal adsorption due to repulsion. Use Langmuir isotherms to quantify adsorption capacity (e.g., 1.56–1.72 mg protein/mg aluminum) and calculate adsorption coefficients (96–119 mL/mg) via linear regression (R² ≥ 0.984) .

Q. How does pH affect the solubility and stability of this compound in aqueous systems?

  • Methodological Answer : Under acidic conditions (pH < 5), this compound dissolves preferentially, releasing Al³⁺ and PO₄³⁻ ions. In alkaline environments (pH > 9), it forms stable complexes with sodium aluminosilicates (e.g., NaAl₃Si₃O₁₀(OH)₂). Monitor solubility via ICP-OES and validate equilibrium phases using chemical modeling software (e.g., PHREEQC) to predict saturation indices for gibbsite or hematite .

Advanced Research Questions

Q. How can discrepancies in material balance models be resolved when aluminum exists in both hydroxide and phosphate forms?

  • Methodological Answer : Discrepancies arise from assumptions about hydration states and phase distributions. Compare thermogravimetric water loss (TGA) with oven-drying methods to quantify bound vs. free water, as prolonged heating may dehydrate hydroxides. Use charge balance models to reconcile cation-anion mismatches; for example, assume bismuth exists as phosphate (BiPO₄) and aluminum as mixed oxides/hydroxides. Model 4 (oxide-dominated) and Model 5 (thermogravimetric water-adjusted) yield material balances of 96.6–98.1% with RSD 6.2–9.1% .

Q. What methodologies optimize desorption of biomolecules from this compound without damaging the substrate?

  • Methodological Answer : Use competitive elution agents like 1.0 M sodium citrate or phosphate buffers (pH 7.4) to displace adsorbed proteins via ligand exchange. Avoid high NaCl concentrations (>3.0 M), which fail to disrupt electrostatic binding. For aged formulations, pre-treat with 1.0 M guanidine hydrochloride to weaken hydrophobic interactions. Validate recovery via size-exclusion chromatography to ensure protein integrity .

Q. Why do aluminum hydroxide and phosphate adjuvants exhibit divergent protein adsorption behaviors despite similar compositions?

  • Methodological Answer : The difference stems from surface charge dynamics . Aluminum hydroxide retains a positive charge at neutral pH, enabling electrostatic binding to acidic proteins. Aluminum phosphate, however, becomes negatively charged above pH 5, causing repulsion. Confirm this via zeta potential measurements and correlate with adsorption isotherms. Structural studies (e.g., TEM) further reveal morphological differences in particle aggregation .

Q. How can charge balance models account for multiple ionic species in systems containing this compound?

  • Methodological Answer : Integrate ion chromatography data for anions (e.g., PO₄³⁻, SO₄²⁻) and cations (Al³⁺, Na⁺) to calculate charge densities. Use stoichiometric assumptions (e.g., BiPO₄ for bismuth, Al(OH)₃ for unaccounted aluminum) to minimize residuals. For complex waste matrices, apply multivariate regression to prioritize dominant phases (e.g., gibbsite, hematite) and validate with saturation indices from thermodynamic databases .

Q. What experimental approaches validate amorphous vs. crystalline phase formation during synthesis?

  • Methodological Answer : Synthesize amorphous phases via rapid precipitation (e.g., mixing AlCl₃ and Na₃PO₄ at high shear rates) and crystalline phases through slow hydrothermal growth. Characterize using XRD peak broadening analysis (Scherrer equation) and differential scanning calorimetry (DSC) to detect glass transition temperatures (Tg ~660–794°C for amorphous phases). Compare with reference standards like crystalline BiPO₄ (melting point 350°C) .

Q. How can long-term stability of this compound under varying storage conditions be assessed?

  • Methodological Answer : Conduct accelerated aging studies at 40–80°C and monitor phase transitions via TGA and XRD. For aqueous suspensions, track particle size (dynamic light scattering) and zeta potential over time. Use leaching tests (e.g., 3 M NaOH at 90°C for 8–48 hours) to quantify dissolution kinetics and identify metastable intermediates .

Q. What computational methods predict interaction mechanisms between this compound and environmental contaminants?

  • Methodological Answer : Apply density functional theory (DFT) to model adsorption energies of contaminants (e.g., Cr(VI), As(V)) on hydroxylated surfaces. Validate with surface complexation models (e.g., CD-MUSIC) parameterized using FTIR and XPS data. For field applications, integrate geochemical modeling (e.g., PHREEQC) to predict co-precipitation with iron oxides or silicic acid .

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